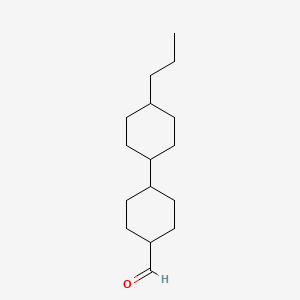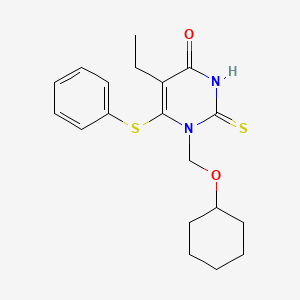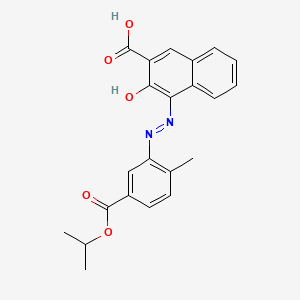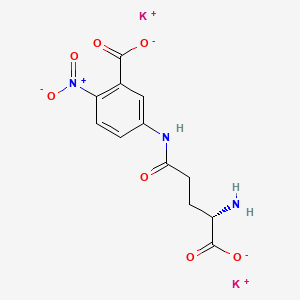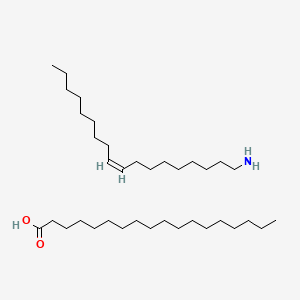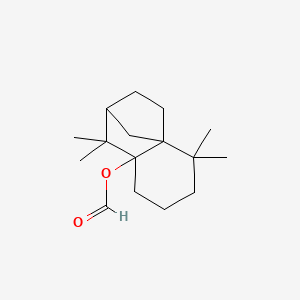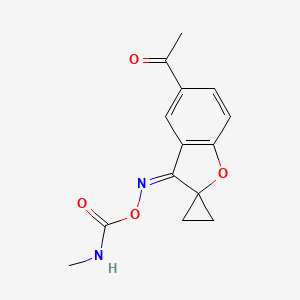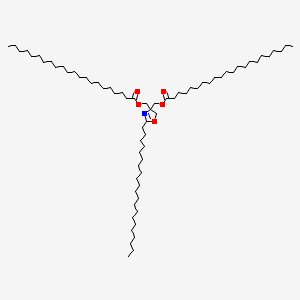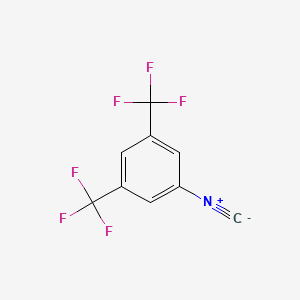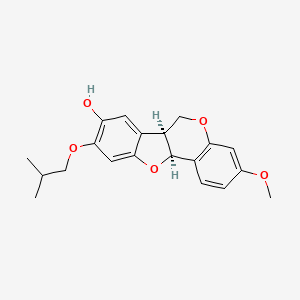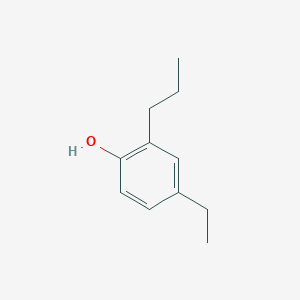
(E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane is a chemical compound known for its unique structure and properties. It contains a total of 42 bonds, including 16 non-hydrogen bonds, 2 multiple bonds, 8 rotatable bonds, and 2 double bonds . This compound is often used in various industrial and scientific applications due to its versatile chemical nature.
Análisis De Reacciones Químicas
(E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silane compounds .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, it can be utilized in the development of pharmaceuticals and as a reagent in biochemical assays. Industrially, (E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates .
Mecanismo De Acción
The mechanism of action of (E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to form stable bonds with other molecules, thereby altering their chemical and physical properties. This interaction can lead to changes in molecular structure and function, which are essential for its various applications .
Comparación Con Compuestos Similares
(E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane can be compared with other similar compounds such as (E)-((3,7-Dimethyl-2,6-octadienyl)oxy)trimethoxysilane and (E)-((3,7-Dimethyl-2,6-octadienyl)oxy)triethoxysilane. These compounds share similar structural features but differ in the number and type of alkoxy groups attached to the silicon atom. The unique combination of dimethoxymethyl groups in this compound provides distinct chemical properties that make it suitable for specific applications .
Propiedades
Número CAS |
70544-83-1 |
|---|---|
Fórmula molecular |
C13H26O3Si |
Peso molecular |
258.43 g/mol |
Nombre IUPAC |
[(2E)-3,7-dimethylocta-2,6-dienoxy]-dimethoxy-methylsilane |
InChI |
InChI=1S/C13H26O3Si/c1-12(2)8-7-9-13(3)10-11-16-17(6,14-4)15-5/h8,10H,7,9,11H2,1-6H3/b13-10+ |
Clave InChI |
KKCTXEWVHZKJGD-JLHYYAGUSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CO[Si](C)(OC)OC)/C)C |
SMILES canónico |
CC(=CCCC(=CCO[Si](C)(OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


